1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene

Description

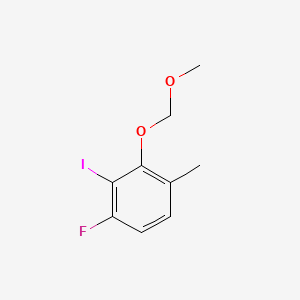

1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene is a halogenated aromatic compound with the molecular formula C₉H₁₀FIO₂ (inferred from structurally similar compounds in and ). Its benzene ring is substituted with:

- Fluorine at position 1,

- Iodine at position 2,

- Methoxymethoxy (OCH₂OCH₃) at position 3,

- Methyl at position 4.

The methoxymethoxy group introduces steric bulk and moderate electron-donating effects, while iodine and fluorine enhance electrophilic reactivity.

Properties

Molecular Formula |

C9H10FIO2 |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

1-fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene |

InChI |

InChI=1S/C9H10FIO2/c1-6-3-4-7(10)8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |

InChI Key |

BMLIOCUUMGJLLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)I)OCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene typically involves multiple steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.

Iodination: Introduction of the iodine atom using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Methoxymethoxylation: Introduction of the methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.

Methylation: Introduction of the methyl group using a methylating agent like methyl iodide (MeI) in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological pathways and interactions due to its unique substituents.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the benzene ring. The methyl group can affect the compound’s solubility and stability.

Comparison with Similar Compounds

2-Fluoro-3-iodo-4-(methoxymethoxy)-1-methylbenzene (CAS# 2734779-57-6)

- Molecular Formula : C₉H₁₀FIO₂ (identical to the target compound).

- Substituents : Fluorine (position 2), iodine (position 3), methoxymethoxy (position 4), methyl (position 1).

- Key Differences: The altered positions of iodine and methoxymethoxy significantly affect electronic distribution.

Halogen-Substituted Analogues

1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene (CID 130714606)

- Molecular Formula : C₉H₁₀BrFO₂.

- Substituents : Bromine (position 1), fluorine (position 3), methoxymethoxy (position 2), methyl (position 4).

- Key Differences : Bromine’s lower electronegativity (vs. iodine) reduces polarizability, making it less reactive in nucleophilic aromatic substitution. The methoxymethoxy group at position 2 may enhance solubility in polar solvents compared to position 3.

2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene (CAS# 2385706-45-4)

- Molecular Formula : C₈H₆ClF₂IO.

- Substituents : Chlorine (position 2), difluoromethoxy (OCF₂H, position 3), iodine (position 4), methyl (position 1).

- Key Differences : Difluoromethoxy is strongly electron-withdrawing (vs. methoxymethoxy), which could deactivate the ring toward electrophilic substitution. The absence of fluorine at position 1 further reduces electronic complexity.

Functional Group Variants

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene (CAS# 2383865-68-5)

- Molecular Formula : C₈H₈FIO.

- Substituents : Fluorine (position 2), iodine (position 1), methoxy (OCH₃, position 4), methyl (position 3).

- Key Differences : Methoxy (vs. methoxymethoxy) lacks the additional methylene group, reducing steric hindrance and altering solubility. The iodine at position 1 may direct electrophilic substitution to position 4.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Reactivity Insights |

|---|---|---|---|

| 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene | C₉H₁₀FIO₂ | F (1), I (2), OCH₂OCH₃ (3), CH₃ (4) | High electrophilicity at position 2 due to iodine; steric hindrance from OCH₂OCH₃. |

| 2-Fluoro-3-iodo-4-(methoxymethoxy)-1-methylbenzene | C₉H₁₀FIO₂ | F (2), I (3), OCH₂OCH₃ (4), CH₃ (1) | Reduced steric effects at iodine site; potential for regioselective coupling. |

| 1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene | C₉H₁₀BrFO₂ | Br (1), F (3), OCH₂OCH₃ (2), CH₃ (4) | Lower reactivity in substitution vs. iodine analogues; enhanced solubility. |

| 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene | C₈H₆ClF₂IO | Cl (2), OCF₂H (3), I (4), CH₃ (1) | Electron-withdrawing OCF₂H deactivates ring; iodine at 4 directs electrophiles. |

Biological Activity

1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities. This compound features a unique substitution pattern on the benzene ring, which may influence its interactions with biological targets. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀FIO₂, with a molecular weight of 296.08 g/mol. Its structure can be represented using the following SMILES notation: CC1=CC=C(F)C(I)=C1OCOC. The compound appears as a white to light yellow crystalline solid at room temperature.

The biological activity of this compound is likely influenced by its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom, which serves as a good leaving group. Additionally, the fluorine atom can engage in electrophilic aromatic substitution reactions. These chemical properties suggest that this compound may interact with various enzymes and receptors, potentially modulating biological pathways.

Biological Activity

Research into the biological activity of halogenated compounds has shown that they can exhibit significant effects on microbial and cellular systems. In particular, studies have indicated that compounds with similar structural features can possess antimicrobial properties and may act as inhibitors of specific enzymes involved in metabolic pathways.

Case Studies

A comparative analysis of similar halogenated compounds has revealed trends in biological activity:

| Compound Name | MIC (μg/mL) | Biological Activity |

|---|---|---|

| Coumestan 6 | 0.125 | Anti-TB activity |

| Coumestan 9 | <0.0039 | Highly potent against Mtb |

| Compound 65 | <0.0039 | Anti-TB activity |

These findings suggest that structural modifications, such as the introduction of methoxymethoxy groups alongside halogens, can significantly enhance bioactivity against specific microbial strains .

Research Findings

Recent studies emphasize the importance of substituent effects on the biological activity of aromatic compounds:

- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit enzymes involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. Such inhibition is crucial for developing new anti-tuberculosis drugs .

- Cellular Interactions : The methoxymethoxy group may improve solubility and bioavailability, allowing better interaction with cellular targets. This enhancement could lead to increased efficacy in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.